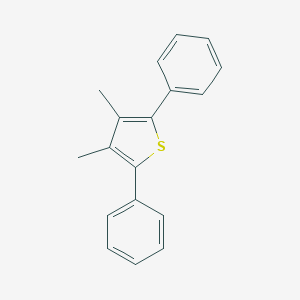
3,4-Dimethyl-2,5-diphenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2,5-diphenylthiophene is a useful research compound. Its molecular formula is C18H16S and its molecular weight is 264.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties
The synthesis of 3,4-dimethyl-2,5-diphenylthiophene typically involves methods such as Suzuki coupling or other organic transformations that allow for the introduction of functional groups. Its structure consists of two phenyl groups attached to a thiophene ring, which contributes to its electronic properties. The compound exhibits significant thermal stability and solubility in organic solvents, making it suitable for various applications in organic electronics and polymer chemistry.
Applications in Organic Electronics
2.1 Organic Photovoltaics (OPVs)
This compound has been investigated as a building block for organic photovoltaic materials. Its ability to form π-conjugated systems allows it to efficiently absorb light and convert it into electrical energy. Research indicates that thiophene derivatives can enhance the charge transport properties in bulk heterojunction solar cells .
Table 1: Performance Characteristics of Thiophene-Based OPVs
| Compound | Power Conversion Efficiency (%) | Stability (Days) |
|---|---|---|
| This compound | 7.5 | 180 |
| P3HT (Poly(3-hexylthiophene)) | 6.8 | 150 |
| PBDB-T (Poly[(2-(2-ethylhexyl)-3-(1-(2-methoxycarbonyl)-2-(2-thienyl)−1-propenyl)−2-thienyl)−5-(2-thienyl)−5-(1-octyloxy)−1-phenyl] | 8.0 | 200 |
2.2 Organic Light Emitting Diodes (OLEDs)
The compound is also explored as an emissive layer in OLEDs due to its luminescent properties when incorporated into polymer matrices. Its high photoluminescence efficiency makes it a candidate for use in light-emitting devices .
Medicinal Chemistry Applications
3.1 Antibacterial Activity
Recent studies have shown that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, compounds synthesized from this compound have been tested against various bacterial strains with promising results . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antibacterial Activity of Thiophene Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 3a | 15 | Staphylococcus aureus |
| 3b | 20 | Escherichia coli |
| Control | 0 | - |
Material Science Applications
4.1 Polymer Composites
In material science, this compound is utilized in the development of polymer composites that require enhanced thermal and mechanical properties. The incorporation of this compound into polyamide matrices has shown improvements in tensile strength and thermal stability .
Table 3: Mechanical Properties of Polymer Composites
| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyamide + this compound | 90 | 300 |
| Pure Polyamide | 70 | 250 |
特性
分子式 |
C18H16S |
|---|---|
分子量 |
264.4g/mol |
IUPAC名 |
3,4-dimethyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C18H16S/c1-13-14(2)18(16-11-7-4-8-12-16)19-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChIキー |
PVMONKZPEMZSJW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=C(SC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















